CD 3254

Catalog No.
S522994
CAS No.
196961-43-0
M.F
C24H28O3
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CD 3254

CAS Number

196961-43-0

Product Name

CD 3254

IUPAC Name

3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27)

InChI Key

DYLLZSVPAUUSSB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C

solubility

Soluble in DMSO

Synonyms

CD3254; CD 3254; CD-3254.

Canonical SMILES

CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C

The exact mass of the compound (E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid is 364.2038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CD 3254 is a potent, synthetic, and selective agonist for the Retinoid X Receptors (RXRs), a class of nuclear receptors that act as master regulators of gene transcription. RXRs function by forming heterodimers with many other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). As a research tool, CD 3254 is used to activate RXR-dependent signaling pathways with high precision, allowing for the study of cellular processes like differentiation, metabolism, and proliferation. Its value is defined by its specific ability to activate RXR without activating the closely related RARs, a critical feature for targeted pathway analysis.

Substituting CD 3254 with other retinoids can compromise experimental integrity and reproducibility. Using a pan-agonist like 9-cis-Retinoic Acid introduces unwanted activation of RARs, making it impossible to isolate RXR-specific effects. Procuring the common clinical benchmark, Bexarotene, is also not a direct substitution; Bexarotene exhibits a different potency profile and is known to activate off-target pathways, such as the LXR/RXR heterodimer, which can lead to significant side effects like hyperlipidemia. CD 3254 and its analogs were developed specifically to achieve a distinct pharmacological profile, meaning that seemingly minor structural differences between synthetic rexinoids can lead to significant variations in biological activity and pathway selectivity.

Greater Potency for RXR Activation Compared to Clinical Benchmark Bexarotene

In cell-based RXR-dependent transcriptional activation assays, CD 3254 demonstrates significantly higher potency than the widely used benchmark compound Bexarotene. CD 3254 achieved half-maximal activation (EC50) at a concentration of 13 nM, whereas Bexarotene required a concentration of 55 nM to achieve the same effect in a comparable assay system.

Evidence DimensionPotency (EC50) of RXRα-mediated transcription
Target Compound Data13 ± 3 nM
Comparator Or BaselineBexarotene: 55 ± 6 nM
Quantified DifferenceApproximately 4.2-fold more potent than Bexarotene
ConditionsRXRα transactivation assay in transfected HCT-116 cells.

Higher potency allows for the use of lower concentrations in vitro, reducing the potential for off-target effects and conserving compound.

High Receptor Selectivity Avoids Confounding Off-Target RAR Activation

A primary reason for selecting CD 3254 over endogenous or pan-agonists is its high selectivity for RXR over RAR isoforms. Unlike the natural ligand 9-cis-Retinoic Acid, which activates both RXR and RAR pathways, CD 3254 exhibits no significant activity at RARα, RARβ, or RARγ receptors. This ensures that observed biological effects can be confidently attributed to the activation of RXR-dependent pathways, a critical requirement for precise mechanistic studies.

Evidence DimensionReceptor Activation Profile
Target Compound DataSelective agonist for RXRα.
Comparator Or Baseline9-cis-Retinoic Acid: Pan-agonist for both RXR and RAR isoforms.
Quantified DifferenceQualitatively distinct selectivity profile; avoids RAR-mediated activity.
ConditionsCell-based transcriptional activation assays.

This selectivity is essential for generating clean, interpretable data by preventing confounding results from unintended RAR pathway activation.

Superior Solubility Profile for Simplified Handling and Reliable Dosing

CD 3254 demonstrates excellent solubility in common laboratory solvents, a key practical advantage for ensuring accurate and reproducible experimental setups. Technical datasheets confirm its high solubility in both DMSO and ethanol, allowing for the preparation of concentrated, stable stock solutions. This contrasts with the often poor solubility and stability of other retinoid compounds, which can complicate dosing and lead to experimental variability.

Evidence DimensionMaximum Solubility
Target Compound Data100 mM in DMSO (36.45 mg/mL); 100 mM in ethanol (36.45 mg/mL)
Comparator Or BaselineGeneral class of retinoids, many of which have limited solubility in common solvents.
Quantified DifferenceHigh, well-defined solubility facilitates straightforward stock preparation.
ConditionsStandard laboratory conditions.

High solubility simplifies workflow, reduces compound precipitation risk, and ensures accurate, reproducible concentrations in experimental media.

Mechanistic Studies Requiring Precise Isolation of RXR Signaling

For research focused on dissecting the specific role of RXR in complex biological systems, the high selectivity of CD 3254 is critical. By activating RXRs without engaging RARs, it allows for unambiguous attribution of observed effects to RXR-dependent pathways, a requirement for high-impact mechanistic research.

Cell-Based Assays Demanding High-Potency RXR Activation

In cellular models where achieving a strong and consistent RXR-mediated response is necessary, the greater potency of CD 3254 over benchmarks like Bexarotene is a direct advantage. It enables maximal pathway activation at lower concentrations, minimizing the risk of cytotoxicity or other concentration-dependent artifacts.

Investigating the Function of Permissive RXR Heterodimers (e.g., RXR-PPAR)

CD 3254 serves as a reliable tool to activate permissive RXR heterodimers, such as those with PPARs. Its ability to activate the RXR partner in the complex allows researchers to study the downstream metabolic and signaling consequences in a controlled manner.

Reference Compound for Developing Novel Rexinoids with Improved Therapeutic Profiles

As a well-characterized, potent, and selective rexinoid, CD 3254 is used as a benchmark compound in medicinal chemistry programs aimed at discovering next-generation RXR modulators with potentially more favorable off-target profiles than first-generation drugs like Bexarotene.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

364.20384475 g/mol

Monoisotopic Mass

364.20384475 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CD3254

Dates

Last modified: 08-15-2023
1: Jurutka PW, Kaneko I, Yang J, Bhogal JS, Swierski JC, Tabacaru CR, Montano LA, Huynh CC, Jama RA, Mahelona RD, Sarnowski JT, Marcus LM, Quezada A, Lemming B, Tedesco MA, Fischer AJ, Mohamed SA, Ziller JW, Ma N, Gray GM, van der Vaart A, Marshall PA, Wagner CE. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxypheny l)acrylic acid (CD3254). J Med Chem. 2013 Nov 14;56(21):8432-54. doi: 10.1021/jm4008517. PubMed PMID: 24180745; PubMed Central PMCID: PMC3916150.
2: Shi H, Zhu P, Sun Z, Yang B, Zheng L. Divergent teratogenicity of agonists of retinoid X receptors in embryos of zebrafish (Danio rerio). Ecotoxicology. 2012 Jul;21(5):1465-75. doi: 10.1007/s10646-012-0900-9. PubMed PMID: 22526925.
3: Pérez Santín E, Germain P, Quillard F, Khanwalkar H, Rodríguez-Barrios F, Gronemeyer H, de Lera AR, Bourguet W. Modulating retinoid X receptor with a series of (E)-3-[4-hydroxy-3-(3-alkoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-y l)phenyl]acrylic acids and their 4-alkoxy isomers. J Med Chem. 2009 May 28;52(10):3150-8. doi: 10.1021/jm900096q. PubMed PMID: 19408900.
4: Nahoum V, Pérez E, Germain P, Rodríguez-Barrios F, Manzo F, Kammerer S, Lemaire G, Hirsch O, Royer CA, Gronemeyer H, de Lera AR, Bourguet W. Modulators of the structural dynamics of the retinoid X receptor to reveal receptor function. Proc Natl Acad Sci U S A. 2007 Oct 30;104(44):17323-8. PubMed PMID: 17947383; PubMed Central PMCID: PMC2077255.

Explore Compound Types